molecular formula C22H17N3O6S B3407407 methyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 627038-39-5

methyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B3407407
CAS No.: 627038-39-5
M. Wt: 451.5 g/mol
InChI Key: UOORXCGPQRPNKZ-GZTJUZNOSA-N
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Description

Methyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H17N3O6S and its molecular weight is 451.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6S/c1-12-18(21(28)31-2)19(13-6-4-3-5-7-13)24-20(27)17(32-22(24)23-12)11-14-10-15(25(29)30)8-9-16(14)26/h3-11,19,26H,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOORXCGPQRPNKZ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])O)/SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyValue
Molecular Formula C21H17N3O6S2
Molecular Weight 471.5 g/mol
IUPAC Name This compound

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazolo-pyrimidine derivatives. For instance, a related compound exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM . These findings suggest that similar derivatives may also exhibit significant antimicrobial activity.

Cytotoxicity

Cytotoxicity assays conducted on various thiazolo-pyrimidine derivatives revealed promising results against cancer cell lines. Notably, compounds were tested using the MTT assay on HaCat and Balb/c 3T3 cells. The results indicated that certain derivatives displayed moderate to high cytotoxicity . The structure–activity relationship (SAR) analyses highlighted the importance of specific functional groups in enhancing cytotoxic effects.

The biological activity of these compounds is often linked to their ability to interact with critical enzymes. For example, molecular docking studies have shown that thiazolo-pyrimidine derivatives can bind effectively to DNA gyrase and MurD enzymes, which are essential for bacterial growth and survival . The binding interactions involve hydrogen bonds and hydrophobic contacts that stabilize the compound within the active site.

Case Studies

  • Antimicrobial Evaluation
    • A study assessed the efficacy of various thiazolo-pyrimidine derivatives against pathogenic bacteria and fungi. Results indicated that several compounds exhibited moderate activity levels against tested strains .
  • Cytotoxicity Profiling
    • In another study focusing on SAR, modifications in the thiazole moiety were shown to significantly impact biological activity. Compounds with specific substitutions demonstrated enhanced cytotoxicity against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.